molecular formula C5H12ClNOS2 B13597521 [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride

[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride

Cat. No.: B13597521
M. Wt: 201.7 g/mol
InChI Key: GPDTXEHZJPDRKR-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H12ClNOS2 and a molecular weight of 201.7379 . This compound is known for its unique structure, which includes a dithiolane ring and an aminomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves several steps. One common method includes the reaction of a dithiolane derivative with formaldehyde and ammonium chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.

    Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride include:

Compared to these compounds, this compound is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C5H12ClNOS2

Molecular Weight

201.7 g/mol

IUPAC Name

[4-(aminomethyl)dithiolan-4-yl]methanol;hydrochloride

InChI

InChI=1S/C5H11NOS2.ClH/c6-1-5(2-7)3-8-9-4-5;/h7H,1-4,6H2;1H

InChI Key

GPDTXEHZJPDRKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CSS1)(CN)CO.Cl

Origin of Product

United States

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